molecular formula C17H28N2O3S2 B5024575 N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5024575
M. Wt: 372.6 g/mol
InChI Key: YWOULMZHJJIBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups . These include a tert-butylthio group, a 3,5-dimethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as Grignard reactions, hydrolysis, and reactions with sulfur .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the tert-butylthio group might undergo reactions typical of thiols .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present. For example, the presence of a tert-butylthio group suggests the compound might have a strong odor, as many thiols do .

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(3,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S2/c1-13-9-14(2)11-15(10-13)19(24(6,21)22)12-16(20)18-7-8-23-17(3,4)5/h9-11H,7-8,12H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOULMZHJJIBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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